Erdafitinib

FGFR4 inhibition kinase selectivity IC50 profiling

Erdafitinib (JNJ-42756493) is the definitive pan-FGFR inhibitor for oncology research where balanced FGFR1–4 coverage is critical. Unlike pemigatinib or infigratinib, erdafitinib delivers potent FGFR4 inhibition (IC50 5.7 nM), making it essential for hepatocellular carcinoma and rhabdomyosarcoma models. It uniquely retains activity against the FGFR2 N549D resistance mutant (IC50 25.5 nM), a key tool for probing acquired resistance pathways. With ~30-fold selectivity for FGFR1 over VEGFR2, it minimizes off-target confounding effects, ensuring FGFR-dependent phenotypic readouts. Procure this reference standard for rigorous preclinical FGFR pathway interrogation and next-generation inhibitor benchmarking.

Molecular Formula C25H30N6O2
Molecular Weight 446.5 g/mol
CAS No. 1346242-81-6
Cat. No. B607360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErdafitinib
CAS1346242-81-6
SynonymsJNJ-42756493;  JNJ 42756493;  JNJ42756493;  Erdafitinib
Molecular FormulaC25H30N6O2
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC(C)NCCN(C1=CC2=NC(=CN=C2C=C1)C3=CN(N=C3)C)C4=CC(=CC(=C4)OC)OC
InChIInChI=1S/C25H30N6O2/c1-17(2)26-8-9-31(20-10-21(32-4)13-22(11-20)33-5)19-6-7-23-24(12-19)29-25(15-27-23)18-14-28-30(3)16-18/h6-7,10-17,26H,8-9H2,1-5H3
InChIKeyOLAHOMJCDNXHFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
Solubility<1 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Erdafitinib (CAS 1346242-81-6) Procurement Guide: Potent Pan-FGFR Inhibitor for Targeted Oncology Research


Erdafitinib (JNJ-42756493) is an orally bioavailable, ATP-competitive pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor [1]. It demonstrates potent enzymatic inhibition against all four FGFR family members (FGFR1–4) with IC50 values in the low nanomolar range [2]. As a key tool compound and FDA-approved therapeutic agent for FGFR-altered urothelial carcinoma, erdafitinib is a critical reference standard for preclinical FGFR pathway studies and a comparator for next-generation FGFR-targeting agents [3].

Why Erdafitinib Cannot Be Substituted with Other Pan-FGFR Inhibitors: Selectivity, Resistance, and Clinical Profile Differentiation


Direct substitution of erdafitinib with other FGFR inhibitors like pemigatinib, infigratinib, or futibatinib is not scientifically justified due to quantifiable differences in kinase selectivity profiles, activity against specific resistance mutations, and distinct clinical safety and efficacy outcomes. Although all are classified as FGFR inhibitors, their varying potency across FGFR isoforms, differential susceptibility to gatekeeper mutations, and unique adverse event profiles underscore that they are not interchangeable tools for research or clinical applications [1]. The evidence below provides quantitative, comparator-based data to support informed procurement and experimental design decisions.

Quantitative Differentiation Guide: Erdafitinib vs. Key FGFR Inhibitor Comparators


Pan-FGFR Inhibitor Potency Comparison: Erdafitinib Exhibits Broader FGFR4 Activity than Infigratinib and Pemigatinib

Erdafitinib demonstrates balanced, low nanomolar inhibitory activity across all four FGFR isoforms. In contrast, the FGFR1-3 selective inhibitors pemigatinib and infigratinib exhibit significantly weaker potency against FGFR4 [1].

FGFR4 inhibition kinase selectivity IC50 profiling

Selectivity Profiling: Erdafitinib Spares VEGFR2 Relative to FGFR1

Erdafitinib demonstrates functional selectivity for the FGFR family over the closely related kinase VEGFR2, a key driver of hypertension and other cardiovascular toxicities in multi-kinase inhibitors [1].

kinase selectivity off-target toxicity VEGFR2

Activity Against Acquired FGFR2 Resistance Mutations: Erdafitinib vs. Pemigatinib

In an unbiased library-based screen for FGFR2 kinase domain resistance mutations, erdafitinib retained activity against a subset of mutations that conferred high-level resistance to pemigatinib [1].

drug resistance FGFR2 mutation gatekeeper mutation

Real-World Safety Profile: Delayed Onset of Adverse Events with Erdafitinib

Analysis of the FDA Adverse Event Reporting System (FAERS) database reveals a significantly longer median time to onset of adverse events for erdafitinib compared to pemigatinib and futibatinib [1].

pharmacovigilance adverse events real-world evidence

Strategic Applications for Erdafitinib in Oncology and Kinase Research


FGFR4-Dependent Cancer Model Studies

Erdafitinib is the preferred pan-FGFR inhibitor for studies in cancer models where FGFR4 signaling is a key driver, such as certain hepatocellular carcinomas or rhabdomyosarcomas. Its balanced potency across all FGFR isoforms (IC50: FGFR1 1.2 nM, FGFR2 2.5 nM, FGFR3 3.0 nM, FGFR4 5.7 nM) provides a significant advantage over pemigatinib (FGFR4 IC50 ~30 nM) and infigratinib (FGFR4 IC50 ~60 nM) [1].

Investigating FGFR2 Resistance Mechanisms

For researchers exploring mechanisms of acquired resistance to FGFR inhibitors, erdafitinib serves as a critical comparator. Its retained activity against the FGFR2 N549D mutant (IC50 25.5 nM), which is highly resistant to pemigatinib (IC50 153.2 nM), makes it a valuable tool for probing mutation-specific resistance pathways and evaluating next-generation inhibitors [2].

FGFR-Selective Pathway Analysis Without VEGFR2 Confounding

Erdafitinib is ideal for experiments requiring FGFR-specific pathway interrogation, as it exhibits ~30-fold selectivity for FGFR1 (IC50 1.2 nM) over VEGFR2 (IC50 36.8 nM). This reduces the confounding effects of VEGFR2 inhibition commonly seen with multi-kinase inhibitors, ensuring that observed phenotypes are primarily FGFR-dependent [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erdafitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.